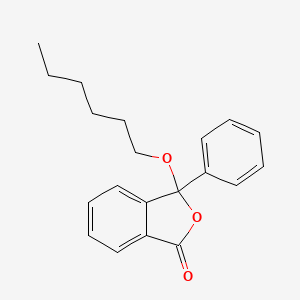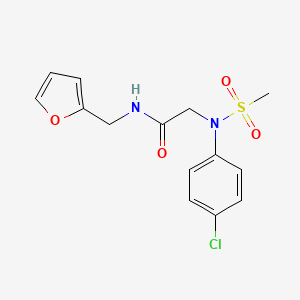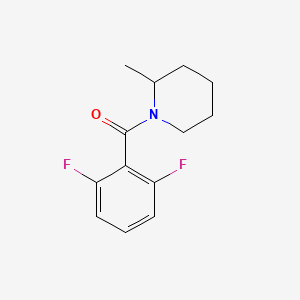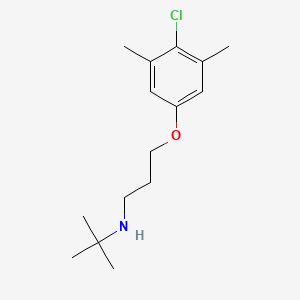
3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one, also known as HPOB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. HPOB belongs to the class of benzofuranone compounds and has been shown to exhibit anti-inflammatory and anti-cancer properties. In
Mécanisme D'action
The mechanism of action of 3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one is not fully understood, but it has been proposed to act by modulating the activity of enzymes and proteins involved in cellular signaling pathways. 3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one has been shown to inhibit the activity of phospholipase A2 by binding to its active site and preventing the hydrolysis of phospholipids. This results in a reduction in the production of inflammatory mediators, such as prostaglandins and leukotrienes. 3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one has also been shown to induce apoptosis in cancer cells by disrupting the mitochondrial respiratory chain complex III, leading to the production of reactive oxygen species and activation of apoptotic pathways.
Biochemical and Physiological Effects
3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one has been shown to exhibit a range of biochemical and physiological effects in cells and animal models. In a study published in the Journal of Biological Chemistry, 3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one was found to reduce the production of reactive oxygen species and protect cells from oxidative stress. 3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one has also been shown to inhibit the growth of cancer cells in animal models, with minimal toxicity to normal cells. However, further studies are needed to determine the long-term effects of 3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one on cellular function and organ systems.
Avantages Et Limitations Des Expériences En Laboratoire
3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one has several advantages for use in lab experiments, including its synthetic accessibility, high purity, and stability. 3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one has also been shown to exhibit specific and potent activity against its molecular targets, making it a useful tool for investigating cellular pathways and disease mechanisms. However, the limitations of 3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one include its relatively low solubility in aqueous solutions and potential off-target effects on other cellular processes.
Orientations Futures
For research on 3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one include the development of derivatives with improved solubility and specificity, investigation of therapeutic potential in animal models, and further understanding of its mechanism of action and effects on cellular function and organ systems.
Méthodes De Synthèse
The synthesis of 3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one involves the reaction between 3-phenyl-2-benzofuran-1(3H)-one and 1-bromohexane in the presence of a base catalyst. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), and requires careful temperature control and purification steps to obtain a high yield of pure 3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one. The synthesis method has been optimized to produce 3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one in large quantities for scientific research purposes.
Applications De Recherche Scientifique
3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one has been shown to exhibit anti-inflammatory and anti-cancer properties in in vitro and in vivo studies. In a study published in the Journal of Medicinal Chemistry, 3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one was found to inhibit the activity of the pro-inflammatory enzyme, phospholipase A2, and reduce the production of inflammatory cytokines in human cells. 3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one has also been shown to induce cell death in cancer cells by targeting the mitochondrial respiratory chain complex III.
Propriétés
IUPAC Name |
3-hexoxy-3-phenyl-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-2-3-4-10-15-22-20(16-11-6-5-7-12-16)18-14-9-8-13-17(18)19(21)23-20/h5-9,11-14H,2-4,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHYLAUSECTKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,5-dimethylphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5158279.png)

![1-[4-biphenylyl(phenyl)methyl]-1H-benzimidazole](/img/structure/B5158291.png)


![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5158310.png)
![ethyl 2-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5158329.png)
![4-(4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5158331.png)

![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5158348.png)
![1-{4-[4-(2-pyrimidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5158357.png)
![methyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5158368.png)

![3-({[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5158372.png)